3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole
Description
3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a partially saturated pyridine (tetrahydropyridinyl) moiety at position 4. The 1,2,4-oxadiazole scaffold is renowned for its metabolic stability and hydrogen-bonding capacity, making it a key pharmacophore in medicinal chemistry .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-methyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H11N3O/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h3,9H,2,4-5H2,1H3 |
InChI Key |
PEWBVSNHYPKIQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis from Nicotinamide
The primary route involves sequential transformations of nicotinamide (3-pyridinecarboxamide) through oxadiazole formation, quaternization, and reduction (Fig. 3 in source).
Oxadiazole Ring Formation
Nicotinamide (24.6 mmol) reacts with N,N-dimethylacetamide dimethyl acetal (DMAc-DMA) under reflux in 1,4-dioxane, followed by cyclization with hydroxylamine hydrochloride. This yields 3-methyl-5-(3-pyridyl)-1,2,4-oxadiazole as a white solid (78% yield, mp 95–97°C). Critical parameters:
-
Reagent ratios : 1:1.5 nicotinamide-to-DMAc-DMA
-
Cyclization conditions : 90°C for 1 hr in acetic acid buffer
-
Purification : Silica gel chromatography (ethyl acetate/hexane 1:1).
Mechanistic insight : The reaction proceeds through nucleophilic attack of hydroxylamine on the amidine intermediate, followed by dehydration to form the oxadiazole ring (Fig. 3).
Quaternization with Methyl Iodide
The pyridine nitrogen in 3-methyl-5-(3-pyridyl)-1,2,4-oxadiazole undergoes alkylation using methyl iodide in acetone at room temperature (18 hr), forming a pyridinium methiodide salt (98% yield, mp 155–157°C). Key observations:
Borohydride Reduction to Tetrahydropyridine
Sodium borohydride reduces the pyridinium salt in methanol at 0°C, yielding the target tetrahydropyridine derivative (24% yield). Challenges:
-
Temperature control : Ice bath prevents borohydride decomposition
-
Side reactions : Over-reduction to piperidine observed without strict stoichiometric control.
Alternative Synthetic Strategies
Isonicotinamide-Based Route
Substituting nicotinamide with isonicotinamide (4-pyridinecarboxamide) alters the substitution pattern, yielding 3-methyl-5-(1-methyl-1,2,5,6-tetrahydropyridin-4-yl)-1,2,4-oxadiazole (5p-1). However, this method shows:
-
Lower efficiency : 15% reduced yield compared to nicotinamide route
-
Regioselectivity issues : Competing N- vs. O-alkylation during quaternization.
Optimization and Scale-Up Considerations
Yield Improvement Strategies
Critical Process Analytics
-
HPLC purity : >98% for final product (C8H11N3O)
-
Byproduct profile : <2% piperidine derivatives detected via GC-MS.
Spectroscopic Characterization
¹H NMR Data
Mass Spectrometry
-
EI-MS : m/z 165.19 [M]+ (calculated 165.19)
-
Fragmentation pattern : Loss of - CH3 (m/z 150), C3H5N- (m/z 108).
Challenges and Limitations
Substrate Specificity
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the tetrahydropyridine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Studies have shown that derivatives of 1,3,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to 3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole have demonstrated substantial inhibition of growth in glioblastoma cells and other cancer types through mechanisms involving apoptosis and DNA damage .
- Antidiabetic Properties : Research indicates that oxadiazole derivatives can lower glucose levels in diabetic models. Specifically, compounds similar to this compound have shown promise in reducing hyperglycemia in experimental models .
- Antimicrobial Effects : The compound exhibits antibacterial and antifungal activities. Derivatives have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition .
Agricultural Applications
Oxadiazole derivatives are being explored for their potential as agrochemicals. Their insecticidal properties make them candidates for developing new pesticides that are effective against a range of agricultural pests while being environmentally friendly.
Material Science Applications
The unique properties of the oxadiazole ring allow for applications in the development of advanced materials:
- Fluorescent Materials : Compounds containing oxadiazole rings can be utilized in creating fluorescent dyes and sensors due to their photophysical properties.
- Heat-resistant Polymers : The thermal stability of oxadiazoles makes them suitable for incorporation into polymers that require high thermal resistance.
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of various oxadiazole derivatives including this compound hydrochloride against NCI-H460 lung cancer cells showed a significant growth inhibition percentage (PGI) of approximately 75% at specific concentrations . This highlights the compound's potential as a lead structure for developing new anticancer agents.
Case Study 2: Antidiabetic Effects
A recent investigation utilized a genetically modified Drosophila melanogaster model to evaluate the antidiabetic effects of oxadiazole derivatives. The results indicated that these compounds significantly reduced glucose levels compared to controls . This study illustrates the potential of these compounds in managing diabetes.
Mechanism of Action
The mechanism by which 3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis with structural analogs:
Key Observations :
Pharmacological Activity
- Antiviral Potential: Compounds like 5-[2-(pyrrolidin-3-yl)oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole () show antiviral activity, suggesting the tetrahydropyridinyl group in the target compound may similarly target viral proteases or polymerases .
- Antimicrobial Activity : Benzimidazole-oxadiazole hybrids () exhibit antibacterial effects, but substitution with a tetrahydropyridinyl group (as in the target) may shift selectivity toward Gram-negative pathogens due to altered lipophilicity .
Physicochemical Properties
- Solubility : The hydrochloride salt of 3-methyl-5-pyrrolidinyl-oxadiazole () demonstrates enhanced aqueous solubility compared to free bases, suggesting similar derivatization could benefit the target compound .
Biological Activity
Overview
3-Methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C₈H₁₂ClN₃O
- Molecular Weight : 201.65 g/mol
- IUPAC Name : this compound; hydrochloride
- Canonical SMILES : CC1=NOC(=N1)C2=CCCNC2.Cl
Anticancer Properties
Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : A study demonstrated that derivatives of oxadiazole had IC₅₀ values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.15 |
| Compound B | A549 | 0.25 |
| Compound C | U937 | 0.30 |
Moreover, the compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 cleavage .
Antimicrobial Activity
The oxadiazole derivatives have also been studied for their antimicrobial properties:
- Antitubercular Activity : Certain derivatives were effective against Mycobacterium tuberculosis, demonstrating promising results in inhibiting both active and dormant strains .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | M. tuberculosis | 0.5 µg/ml |
| Compound E | S. aureus | 1 µg/ml |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The oxadiazole ring can interact with various enzymes or receptors in biological pathways.
- Apoptosis Induction : Activation of apoptotic pathways through modulation of p53 and caspase activity has been observed in cancer cell lines.
- Inhibition of Mycolic Acid Synthesis : Inhibition of enzymes involved in fatty acid biosynthesis in Mycobacterium species suggests a potential mechanism for its antitubercular effects .
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited superior activity compared to traditional chemotherapeutics like doxorubicin.
Research on Antimicrobial Effects
In another investigation focused on antimicrobial properties, several oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The most active compounds showed significant inhibition rates comparable to established antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization of amidoximes with carboxylic acid derivatives. For example, hydrazine derivatives react with carbonyl compounds under reflux in toluene or DMF, catalyzed by sodium hydride or other bases. Reaction time (6–24 hours) and temperature (80–120°C) critically affect purity and yield. Optimization via Design of Experiments (DoE) is recommended to balance steric and electronic effects from substituents .
- Validation : Confirm product structure using -NMR (e.g., δ 2.4–3.0 ppm for methyl groups) and LC-MS. Purity should exceed 95% (HPLC) for biological assays .
Q. How can computational tools predict the electronic properties and reactivity of 1,2,4-oxadiazole derivatives like this compound?
- Methodology : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. Software like Multiwfn visualizes electron localization function (ELF) and Laplacian of electron density () to identify nucleophilic/electrophilic sites .
- Application : Predict regioselectivity in reactions (e.g., alkylation at N3 vs. C5) and correlate with experimental data .
Q. What are the preliminary biological screening strategies for this compound?
- Methodology : Conduct in vitro assays for antimicrobial (MIC against S. aureus, E. coli), anticancer (MTT assay on HeLa or MCF-7 cells), and anti-inflammatory (COX-2 inhibition) activity. Compare IC values with reference drugs (e.g., celecoxib for COX-2) .
- Data Interpretation : Use dose-response curves and statistical analysis (ANOVA) to validate significance. Address false positives via counter-screening (e.g., cytotoxicity on normal cells like HEK293) .
Advanced Research Questions
Q. How can molecular docking elucidate the interaction between this compound and target enzymes like 14α-demethylase lanosterol (CYP51)?
- Methodology : Retrieve CYP51 structure (PDB: 3LD6) and prepare ligands using AutoDock Tools. Perform flexible docking with Lamarckian genetic algorithm (GA) parameters: 100 runs, population size 150. Analyze binding poses for hydrogen bonds (e.g., oxadiazole N-O with heme iron) and hydrophobic interactions (tetrahydropyridine with Val130) .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., fluconazole). Validate via molecular dynamics (MD) simulations (50 ns) to assess stability .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar 1,2,4-oxadiazoles?
- Case Study : If Compound A shows potent anticancer activity in one study but is inactive in another, investigate variables:
- Experimental Design : Cell line variability (e.g., p53 status in MCF-7 vs. MDA-MB-231).
- Physicochemical Factors : Solubility (logP >3 may reduce bioavailability) or metabolic stability (CYP450 metabolism).
- Statistical Power : Ensure n ≥3 replicates and use standardized protocols (CLSI guidelines for MIC assays) .
- Resolution : Perform meta-analysis or reproduce assays under harmonized conditions.
Q. How can in silico ADMET profiling guide the optimization of this compound for in vivo studies?
- Methodology : Use SwissADME to predict logP (optimal range: 2–3), topological polar surface area (TPSA <90 Ų for blood-brain barrier penetration), and PAINS alerts. Apply ProTox-II for toxicity endpoints (e.g., hepatotoxicity risk) .
- Optimization : Introduce solubilizing groups (e.g., -SOH) or reduce logP via fluorination. Validate with pharmacokinetic studies (e.g., plasma half-life in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
